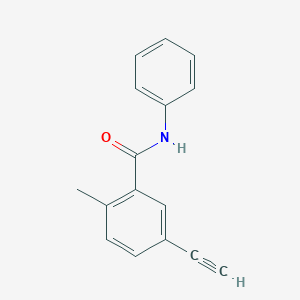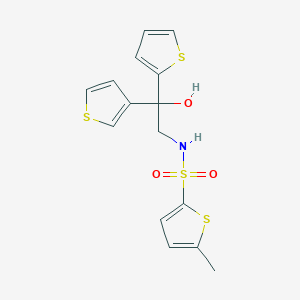![molecular formula C19H21N3O2S B2878584 N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide CAS No. 2319717-54-7](/img/structure/B2878584.png)
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound has been synthesized using different methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
Mecanismo De Acción
The mechanism of action of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide involves the inhibition of the activity of cyclooxygenase-2 (COX-2) enzyme. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting the activity of COX-2, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide has been shown to exhibit anti-inflammatory and analgesic effects in various animal models. It has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide in lab experiments is its relatively low toxicity profile. Additionally, it has been shown to exhibit potent anti-inflammatory and analgesic effects, making it a useful compound for the study of pain and inflammation. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide. One area of research could focus on the development of new drugs based on this compound for the treatment of chronic pain and inflammation. Another area of research could involve the study of the molecular mechanisms underlying the anticancer effects of this compound. Additionally, further studies could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methyl-5-thiophen-2-ylpyrazol-3-ylmethanol with 4-(2-bromoacetyl)phenyl 2-propionylbenzoate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal and hydrochloric acid to yield the final product.
Aplicaciones Científicas De Investigación
N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide has been studied extensively for its potential applications in various areas such as cancer research, inflammation, and pain management. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of chronic pain and inflammation. Additionally, it has been shown to inhibit the growth of cancer cells, making it a promising compound for the development of anticancer drugs.
Propiedades
IUPAC Name |
N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-13(2)24-16-8-6-14(7-9-16)19(23)20-12-15-11-17(21-22(15)3)18-5-4-10-25-18/h4-11,13H,12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJAFSKVYCSRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC(=NN2C)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-4-(propan-2-yloxy)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2878501.png)
![4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-methoxy-2-methylpyrimidine](/img/structure/B2878503.png)
![methyl 2-({[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/no-structure.png)

![4-chloro-N'-[(E)-3-(4-chlorophenyl)prop-2-enoyl]benzohydrazide](/img/structure/B2878506.png)
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]hydrazine](/img/structure/B2878507.png)


![methyl 4-(4,6-dioxo-3-(thiophen-2-yl)-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2878512.png)

![1-[(3-Bromo-2-methylphenyl)methyl]cyclopropan-1-amine;hydrochloride](/img/structure/B2878518.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2878520.png)
![2-Fluoro-N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]benzenesulfonamide](/img/structure/B2878521.png)
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B2878523.png)